N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H23NO5S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Potential
Research indicates that heterocyclic compounds containing a sulfonamido moiety, similar in structure to the specified chemical, have been synthesized and evaluated for antibacterial activity. These studies reveal that certain derivatives exhibit significant antibacterial properties, suggesting potential applications in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds are known to inhibit carbonic anhydrase, an enzyme critical in various physiological processes, including respiration and acid-base balance. Studies involving sulfonamide derivatives have shown promising results in inhibiting human carbonic anhydrase isoenzymes, pointing towards applications in medical conditions related to enzyme dysregulation (Büyükkıdan et al., 2017).
Antioxidant Properties
The design and synthesis of novel heterocyclic derivatives aim at evaluating their potential as antioxidants. Some compounds have shown higher antioxidant activity than standard substances like ascorbic acid, indicating their potential in combatting oxidative stress-related diseases (Aziz et al., 2021).
Enzymatic and Bacterial Inhibition
Ethylated sulfonamides with 1,4-benzodioxane moiety have been synthesized and shown to be effective inhibitors against various enzymes, such as lipoxygenase, and demonstrated good antibacterial properties against multiple strains. This suggests their potential use in developing treatments targeting specific enzymatic pathways or bacterial infections (Irshad et al., 2016).
Anticancer and Radiosensitizing Effects
Novel sulfonamide derivatives have been synthesized and assessed for their anticancer activity and radiosensitizing effects. Certain compounds exhibited higher activity than standard drugs like doxorubicin, showcasing their potential as therapeutic agents in cancer treatment and in enhancing the efficacy of radiation therapy (Ghorab et al., 2015).
properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c21-27(22,17-3-4-18-19(14-17)25-12-11-24-18)20(15-6-9-23-10-7-15)8-5-16-2-1-13-26-16/h1-4,13-15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBRNJGUSNWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.